(E)-ethyl 4-butoxy-2-oxobut-3-enoate

Description

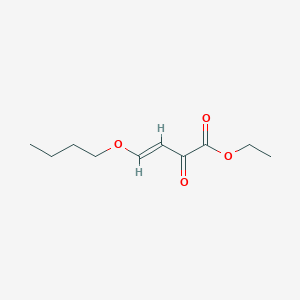

(E)-Ethyl 4-butoxy-2-oxobut-3-enoate is an α,β-unsaturated ester characterized by a butoxy group (-OC₄H₉) at the 4-position and an ethyl ester moiety at the 1-position. The (E)-configuration of the double bond between C3 and C4 confers distinct geometric and electronic properties, influencing its reactivity in organic synthesis. This compound is commercially available (as noted by supplier listings in ), suggesting its utility as a building block in reactions such as Diels-Alder cycloadditions, Michael additions, or nucleophilic substitutions. Its structure combines electron-withdrawing (ester and ketone) and electron-donating (butoxy) groups, creating a polarized system that enhances its electrophilicity at the β-carbon .

Properties

IUPAC Name |

ethyl (E)-4-butoxy-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-5-7-13-8-6-9(11)10(12)14-4-2/h6,8H,3-5,7H2,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQKPVMVPNBPFV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=CC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C/C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-butoxy-2-oxobut-3-enoate typically involves the esterification of 4-butoxy-2-oxobut-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-butoxy-2-oxobut-3-enoic acid+ethanolacid catalyst(E)-ethyl 4-butoxy-2-oxobut-3-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-butoxy-2-oxobut-3-enoate can undergo various chemical reactions, including:

Oxidation: The enone system can be oxidized to form corresponding diketones.

Reduction: The compound can be reduced to yield saturated esters.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of saturated esters.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(E)-ethyl 4-butoxy-2-oxobut-3-enoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Potential use in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-butoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. The enone system can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 4-Ethoxy-2-Oxobut-3-Enoate

Ethyl 4-ethoxy-2-oxobut-3-enoate (C₈H₁₂O₄, MW 172.18 g/mol) replaces the butoxy group with a shorter ethoxy (-OC₂H₅) chain . Key differences include:

- Lipophilicity: Lower molecular weight and shorter alkyl chain decrease lipophilicity compared to the butoxy analog, affecting solubility in non-polar solvents.

- Synthetic Applications : Ethoxy derivatives are often preferred in reactions requiring moderate steric bulk, such as asymmetric catalysis .

Ethyl 2-Oxo-4-Phenylbut-3-Enoate

This analog (C₁₂H₁₂O₃, MW 204.22 g/mol) substitutes the butoxy group with a phenyl ring . Key distinctions:

- Electronic Effects : The phenyl group introduces strong electron-withdrawing effects via conjugation, altering the electron density of the α,β-unsaturated system. This enhances electrophilicity at the β-carbon, favoring nucleophilic attacks.

- Reactivity : The phenyl substituent may direct regioselectivity in cycloaddition reactions, contrasting with the alkoxy-directed pathways of butoxy/ethoxy analogs .

Ethyl 2-Oxo-4-(Pyridin-4-yl)But-3-Enoate

Featuring a pyridin-4-yl group (C₁₁H₁₁NO₃, MW 205.21 g/mol), this compound introduces a heteroaromatic ring . Notable features:

- Hydrogen Bonding : The pyridine nitrogen acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents and influencing supramolecular assembly in crystals .

- Coordination Chemistry : The nitrogen lone pair enables metal coordination, expanding applications in catalysis or metal-organic frameworks (MOFs).

- Electronic Modulation : The electron-deficient pyridine ring further polarizes the α,β-unsaturated system, increasing reactivity toward nucleophiles.

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Properties of (E)-Ethyl 4-Butoxy-2-Oxobut-3-Enoate and Analogs

| Compound | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Solubility Trends |

|---|---|---|---|---|---|

| This compound | Butoxy | C₁₀H₁₆O₄ | 200.23 | ~250 (estimated) | Low polarity solvents |

| Ethyl 4-ethoxy-2-oxobut-3-enoate | Ethoxy | C₈H₁₂O₄ | 172.18 | ~220 (estimated) | Moderate polarity solvents |

| Ethyl 2-oxo-4-phenylbut-3-enoate | Phenyl | C₁₂H₁₂O₃ | 204.22 | N/A | Low solubility in water |

| Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate | Pyridin-4-yl | C₁₁H₁₁NO₃ | 205.21 | N/A | High solubility in DMSO |

*Estimated based on alkyl chain length and molecular weight trends.

- Steric Effects : Butoxy > Ethoxy > Phenyl ≈ Pyridin-4-yl. Larger substituents slow diffusion-controlled reactions but may improve selectivity.

- Electronic Effects : Pyridin-4-yl > Phenyl > Butoxy > Ethoxy in electron-withdrawing capacity, modulating electrophilicity.

Research Findings and Reactivity Studies

- Diels-Alder Reactivity: 4-Substituted 2-oxobut-3-enoates act as dienophiles. Butoxy derivatives exhibit slower reaction kinetics than ethoxy analogs due to steric hindrance but higher regioselectivity in endo/exo outcomes .

- Crystallography : SHELX software () and ORTEP () reveal that butoxy and ethoxy derivatives form distinct hydrogen-bonding networks. The butoxy group’s flexibility leads to less ordered crystals compared to rigid phenyl/pyridinyl analogs .

- Stability: Methyl 2-oxobut-3-enoate () undergoes hydrolysis under acidic conditions; the butoxy analog’s bulk may confer greater stability against nucleophilic attack at the ester group .

Biological Activity

(E)-ethyl 4-butoxy-2-oxobut-3-enoate is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an ester functional group along with a conjugated double bond system. Its structure can be represented as follows:

The compound's reactivity is influenced by its ester group, which can participate in various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's lipophilicity allows it to penetrate biological membranes effectively, facilitating its interaction with molecular targets. The presence of the butoxy group may enhance its hydrophobic interactions, potentially influencing enzyme modulation or receptor binding.

Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Anti-inflammatory Properties : Some derivatives of related compounds have demonstrated anti-inflammatory effects, indicating potential for this compound in treating inflammatory conditions.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various esters, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising role in developing new antibacterial agents .

Study 2: Enzyme Interaction

In another study focusing on enzyme kinetics, this compound was tested for its ability to inhibit a specific enzyme involved in lipid metabolism. The results indicated that at concentrations above 50 µM, the compound reduced enzyme activity by approximately 40%, highlighting its potential as a metabolic regulator .

Comparison of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Potential reduction in inflammation | |

| Enzyme inhibition | ~40% reduction in activity |

Chemical Reaction Pathways

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to corresponding carboxylic acids | Carboxylic acids |

| Reduction | Ester group reduced to alcohol | Alcohols |

| Substitution | Replacement of butoxy group with nucleophiles | Various substituted derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.